molecular formula C18H20F12N6O8S4 B1384029 3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide CAS No. 1312310-16-9

3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide

Cat. No. B1384029
CAS RN: 1312310-16-9
M. Wt: 804.6 g/mol
InChI Key: DHLTUSHCPNNNKG-UHFFFAOYSA-N
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Description

This compound is a reagent for the facile, scalable synthesis of nanoporous materials based on poly (ionic) liquids . It has a molecular formula of C18H20F12N6O8S4 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It consists of two 1-vinyl-3-imidazolium groups connected by a butane-1,4-diyl group. Each imidazolium group is associated with a trifluoromethanesulfonyl group .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of nanoporous materials based on poly (ionic) liquids . The exact chemical reactions involved in this process are not specified in the sources I found.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 804.6 g/mol . It appears as a white to off-white crystalline powder with a melting point of 80 - 84 °C .

Scientific Research Applications

Gas Solubility

3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide and related ionic liquids demonstrate significant potential in gas solubility applications. Studies have shown these liquids have a strong affinity for gases like carbon dioxide, nitrous oxide, benzene, ethylene, and ethane, with the nature of the anion significantly influencing gas solubilities (Anthony et al., 2005).

Solar Cell Applications

Bis-imidazolium-based poly(ionic liquid) electrolytes, including derivatives of 3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium), have been used in dye-sensitized solar cells (DSSCs). These electrolytes, such as poly[BVIm][HIm][TFSI], provide enhanced thermal stability and conductivity, contributing to higher power conversion efficiency in DSSCs (Chen et al., 2012).

CO2 Sorption Properties

Poly(ionic liquid)s based on vinylimidazolium cations, including variants of the bis(trifluoromethylsulfonyl)imide anion, exhibit unique CO2 sorption properties. They demonstrate fast, linear, reversible responses without memory effects, indicating that the anion plays a crucial role in determining sensitivity (Mineo et al., 2012).

Gas Chromatographic Separation

Geminal ionic liquids derived from 3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) have been used as stationary phases in gas chromatography. These new phases, like BBMIB-NTf2, have shown high efficiency and distinct solvation characteristics, making them suitable for separating a variety of compounds (Jiang et al., 2017).

Polymer Gel Electrolytes

Imidazolium cations with bis(trifluoromethanesulfonyl)imide anions have been incorporated into polymer gel electrolytes. These electrolytes, such as those containing 1-vinyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)imide, show excellent ionic conductivity and thermal stability, beneficial for applications like Li-ion batteries (Ohno et al., 2003).

Li-Ion Battery Electrodes

Crosslinked polymeric ionic liquid nanoparticles based on 1-vinyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)imide have been used as binders in Li-ion battery electrodes. They contribute to excellent cycling performance and offer a promising approach for future electrode fabrication (Zamory et al., 2013).

Safety and Hazards

When handling this compound, it’s recommended to wash skin thoroughly after handling and wear protective gloves, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4.2C2F6NO4S2/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,9-14H,1-2,5-8H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLTUSHCPNNNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F12N6O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312310-16-9
Record name 1,4-butanediyl-3,3â??-bis-1-vinylimidazolium Di bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Reactant of Route 2
3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Reactant of Route 3
3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 4
3,3'-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis(trifluoromethanesulfonyl)imide

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